Platyphylline

Description

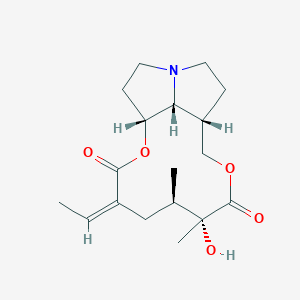

Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-REYNEDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66641-38-1 (hydrochloride) |

Source

|

| Record name | Platyphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020155 |

Source

|

| Record name | Platyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-78-4 |

Source

|

| Record name | Platyphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platyphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platyphylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLATYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91172AJBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Platyphylline's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylline is a naturally occurring alkaloid that functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This guide provides an in-depth overview of the mechanism of action of platyphylline on these receptors. Due to the limited availability of specific binding affinity data for platyphylline across all muscarinic receptor subtypes in publicly accessible literature, this document will focus on the established general principles of non-selective muscarinic antagonism, supported by detailed methodologies for the characterization of such compounds. The guide includes summaries of muscarinic receptor characteristics, detailed experimental protocols for receptor binding and functional assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of platyphylline's pharmacological profile.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors are a subtype of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[1] They are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions.[2] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[3]

These subtypes can be broadly categorized into two families based on their G protein coupling:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The βγ subunits of these G proteins can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.

The diverse physiological roles and signaling mechanisms of muscarinic receptor subtypes make them important therapeutic targets for a variety of diseases.

Platyphylline: A Non-Selective Muscarinic Antagonist

Platyphylline acts as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, platyphylline prevents acetylcholine from binding and initiating downstream signaling cascades. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).

Table 1: General Characteristics of Muscarinic Receptor Subtypes

| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | General Location |

| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | CNS, autonomic ganglia |

| M2 | Gi/o | ↓ cAMP, K+ channel activation | Heart, CNS, smooth muscle |

| M3 | Gq/11 | ↑ IP3, DAG, Ca2+ | Smooth muscle, glands, CNS |

| M4 | Gi/o | ↓ cAMP | CNS |

| M5 | Gq/11 | ↑ IP3, DAG, Ca2+ | CNS (substantia nigra) |

Experimental Protocols for Characterizing Muscarinic Antagonists

To determine the binding affinity and functional potency of a muscarinic antagonist like platyphylline, a series of in vitro experiments are typically performed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.[6] This is typically expressed as the inhibition constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well.

-

Add increasing concentrations of the unlabeled antagonist (the "competitor," e.g., platyphylline).

-

To determine non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are used to determine the potency of an antagonist in inhibiting the physiological response to an agonist. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: In Vitro Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect a segment of the ileum.

-

Mount a small section of the ileum in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect the tissue to an isometric force transducer to measure muscle contraction.

-

-

Concentration-Response Curve:

-

Allow the tissue to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

-

Antagonist Incubation:

-

Wash the tissue to remove the agonist and allow it to return to baseline.

-

Add a fixed concentration of the antagonist (e.g., platyphylline) to the organ bath and incubate for a predetermined period to allow for equilibrium.

-

-

Shifted Concentration-Response Curve:

-

In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist.

-

Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

-

Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the two main families of muscarinic receptors.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the general workflow for characterizing a muscarinic receptor antagonist.

References

- 1. Antagonism of morphine action on brain acetylcholine release by methylxanthines and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Platyphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylline, a pyrrolizidine alkaloid (PA) with a saturated necine base, has garnered interest for its pharmacological properties, distinct from its hepatotoxic unsaturated counterparts. This technical guide provides a comprehensive overview of the natural sources of platyphylline, detailing its quantitative occurrence in various plant species. It further elucidates the biosynthetic pathway of platyphylline, from its primary metabolic precursors to the final esterified molecule. Detailed experimental protocols for the extraction, purification, and analysis of platyphylline are provided, along with diagrammatic representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Natural Sources of Platyphylline

Platyphylline is primarily found in plants belonging to the Senecio genus of the Asteraceae family. The principal source for the commercial production of platyphylline is Senecio platyphyllus and its related species.[1][2]

Quantitative Analysis of Platyphylline in Natural Sources

The concentration of platyphylline can vary depending on the plant species, geographical location, and harvesting time. The following table summarizes the reported yields of platyphylline and total alkaloids from various sources.

| Plant Species | Geographic Origin | Plant Part | Total Alkaloid Content (% of air-dry mass) | Platyphylline Hydrotartrate Yield (% of air-dry mass) | Reference |

| Senecio platyphylloides | Georgia | Aerial Part | 0.77% | 0.1-0.2% | [3] |

| Senecio platyphylloides | China | Aerial Part | 0.58% | 0.05% (with sarracine) | [3] |

| Senecio platyphyllus | Georgia & China | Aerial Part | Not specified | Not specified (used for production) | [1] |

| Raw Material (unspecified) | Not specified | Not specified | 0.4% | ~0.115% (1.15 kg/ton ) | [4] |

| Raw Material (unspecified) | Not specified | Not specified | 0.45% | 0.2% (1.85 kg/ton ) | [5] |

Biosynthesis of Platyphylline

Platyphylline is a macrocyclic diester pyrrolizidine alkaloid.[4] Its biosynthesis involves the formation of a necine base, platynecine, and a dicarboxylic necic acid, platynecic acid, followed by their esterification.

Biosynthesis of the Necine Base (Platynecine)

The biosynthesis of the pyrrolizidine ring system, the core of the necine base, begins with the amino acids L-ornithine and L-arginine. These precursors are converted to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .

The subsequent steps involve a series of oxidation, cyclization, and reduction reactions to form the saturated necine base, platynecine. While the complete enzymatic cascade for platynecine is not fully elucidated, the general pathway for saturated necine bases is understood to proceed through intermediates like trachelanthamidine and isoretronecanol. Hydroxylation at specific positions on the pyrrolizidine ring leads to the formation of platynecine.

Biosynthesis of the Necic Acid (Platynecic Acid)

The biosynthesis of necic acids is diverse and less conserved than that of the necine base. Platynecic acid is a dicarboxylic acid. While the specific pathway for platynecic acid is not definitively established, the biosynthesis of other C10 dicarboxylic necic acids, such as those found in senecionine-type PAs, is known to originate from the isoprenoid pathway, utilizing precursors derived from the metabolism of amino acids like L-isoleucine. It is hypothesized that a similar pathway, involving the condensation of two five-carbon units, leads to the formation of the ten-carbon skeleton of platynecic acid.

Esterification

The final step in platyphylline biosynthesis is the esterification of the platynecine base with platynecic acid to form a macrocyclic diester. This reaction is catalyzed by specific acyltransferases, which facilitate the formation of the ester linkages between the hydroxyl groups of platynecine and the carboxyl groups of platynecic acid.

Experimental Protocols

Extraction of Platyphylline from Plant Material

The following protocol is a generalized procedure for the extraction of platyphylline from the aerial parts of Senecio species.

3.1.1. Materials and Reagents

-

Dried and ground aerial parts of Senecio platyphyllus or S. platyphylloides

-

80% Ethanol

-

10% Sulfuric acid

-

25% Ammonia solution

-

Chloroform

-

Zinc dust

-

Activated carbon

-

Tartaric acid

-

Ethyl alcohol

3.1.2. Procedure

-

Extraction: Macerate the ground plant material with 80% ethanol at room temperature.[1][3] A multiple-stage extraction (e.g., 6 times) is recommended for optimal yield.[1]

-

Concentration: Combine the ethanol extracts and concentrate under vacuum to remove the ethanol, leaving an aqueous residue.[1]

-

Reduction of N-oxides: Acidify the aqueous extract with 10% sulfuric acid and add zinc dust. Stir for several hours to reduce any platyphylline N-oxide to the free base.[1]

-

Filtration and Basification: Filter the mixture to remove zinc dust and other solids. Basify the filtrate to a pH of 9-10 with a 25% ammonia solution.[1][5]

-

Solvent Extraction: Extract the basified aqueous solution multiple times with chloroform to transfer the alkaloids into the organic phase.[1]

-

Acid Extraction: Extract the combined chloroform phases with 10% sulfuric acid to transfer the alkaloids back into an aqueous solution as sulfate salts.[1][5]

-

Purification and Precipitation: Treat the acidic aqueous solution with activated carbon to remove pigments and other impurities.[5] Cool the solution and precipitate the total alkaloids by adding a 25% ammonia solution to a pH of 9-9.3.[5]

-

Isolation of Platyphylline:

-

Filter and dry the precipitated total alkaloids.

-

Dissolve the dried alkaloids in hot ethyl alcohol and filter.

-

Add a solution of tartaric acid in ethanol to the filtrate to precipitate platyphylline as its hydrotartrate salt.[5]

-

Cool the solution to facilitate crystallization.

-

-

Recrystallization: The crude platyphylline hydrotartrate can be further purified by recrystallization from hot 90% ethanol.[5]

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used.

-

Detection: UV detection at a wavelength around 218-220 nm or mass spectrometry (LC-MS) for higher sensitivity and specificity.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of pyrrolizidine alkaloids. Due to their low volatility, derivatization of the alkaloids may be necessary prior to analysis.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of platyphylline and for confirming its purity.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and experimental methodologies related to platyphylline. The quantitative data presented highlights the importance of Senecio species as a primary source of this alkaloid. While the general biosynthetic pathway is understood, further research is required to fully elucidate the specific enzymes and intermediates involved in the formation of platynecic acid and the final esterification step. The detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with platyphylline, from its extraction and purification to its analysis. The provided diagrams serve as visual aids to facilitate a clearer understanding of the complex processes involved. Continued research into the biosynthesis of platyphylline could open avenues for its biotechnological production, providing a more sustainable and controlled source of this pharmacologically significant compound.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC/MS identification of toxic pyrrolizidine alkaloids in traditional remedies given to two sets of twins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Platyphylline: An In-depth Technical Guide on a Cholinergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylline, a naturally occurring pyrrolizidine alkaloid, functions as a cholinergic antagonist with a notable affinity for muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its impact on intracellular signaling pathways. While specific quantitative binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for platyphylline against various muscarinic receptor subtypes are not extensively documented in publicly available literature, this guide outlines the established methodologies for determining these values and presents a framework for understanding its pharmacological profile. Detailed experimental protocols for key assays relevant to the characterization of cholinergic antagonists are also provided, alongside visualizations of the pertinent signaling cascades.

Introduction

Platyphylline is a pyrrolizidine alkaloid primarily isolated from plants of the Senecio genus[1]. Its established pharmacological effect is the antagonism of muscarinic acetylcholine receptors, which classifies it as an anticholinergic agent[1][2]. These receptors are pivotal in mediating the effects of the parasympathetic nervous system, influencing a wide array of physiological functions including smooth muscle contraction, heart rate, and glandular secretions[3][4]. By blocking these receptors, platyphylline inhibits the actions of the endogenous neurotransmitter, acetylcholine (ACh)[1][2][5]. This antagonistic action underpins its historical and investigational uses in conditions characterized by smooth muscle spasms and other disorders of the autonomic nervous system[1].

Mechanism of Action: Cholinergic Antagonism

Platyphylline exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G-protein signaling pathways and exhibiting a specific tissue distribution.

-

M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Platyphylline, as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling events. The clinical and physiological effects of platyphylline are a direct consequence of this blockade.

Signaling Pathway of M1/M3/M5 Muscarinic Receptor Antagonism by Platyphylline

Caption: Antagonism of Gq-coupled muscarinic receptors by platyphylline.

Signaling Pathway of M2/M4 Muscarinic Receptor Antagonism by Platyphylline

Caption: Antagonism of Gi-coupled muscarinic receptors by platyphylline.

Quantitative Data

Table 1: Platyphylline Binding Affinities (Ki) at Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| M1 | Data not available | e.g., [³H]-Pirenzepine | e.g., CHO-K1 cells | - |

| M2 | Data not available | e.g., [³H]-AF-DX 384 | e.g., Rat heart | - |

| M3 | Data not available | e.g., [³H]-4-DAMP | e.g., Submandibular gland | - |

| M4 | Data not available | e.g., [³H]-NMS | e.g., Striatum | - |

| M5 | Data not available | e.g., [³H]-NMS | e.g., Transfected cells | - |

Table 2: Functional Antagonism of Platyphylline (IC50/pA2 Values)

| Assay Type | Agonist Used | Tissue/Cell Model | Measured Response | IC50 (nM) / pA2 | Reference |

| Smooth Muscle Contraction | Acetylcholine/Carbachol | Guinea Pig Ileum | Inhibition of contraction | Data not available | - |

| Glandular Secretion | Pilocarpine | Salivary Gland Cells | Inhibition of secretion | Data not available | - |

| Calcium Mobilization | Carbachol | M3-expressing cells | Inhibition of Ca2+ release | Data not available | - |

| cAMP Inhibition | Oxotremorine-M | M2-expressing cells | Reversal of cAMP inhibition | Data not available | - |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body[6][7].

Pharmacokinetics: The metabolic fate of platyphylline is thought to involve cytochrome P450 enzymes, particularly CYP3A4, which facilitate its biotransformation into more polar, excretable metabolites[2]. The development of a validated analytical method, such as HPLC-MS/MS, is crucial for accurately quantifying platyphylline and its metabolites in biological matrices like plasma, which is essential for detailed pharmacokinetic studies[1][2][8].

Pharmacodynamics: The pharmacodynamic effects of platyphylline are a direct result of its antagonism at muscarinic receptors. These effects are dose-dependent and can include:

-

Smooth Muscle Relaxation: Inhibition of M3 receptor-mediated contractions in the gastrointestinal tract, bronchioles, and bladder.

-

Cardiovascular Effects: At higher doses, blockade of M2 receptors in the heart can lead to tachycardia.

-

Glandular Secretions: Reduction in salivary, lacrimal, and bronchial secretions due to M3 receptor blockade.

-

Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) through blockade of muscarinic receptors in the eye.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate characterization of a cholinergic antagonist like platyphylline. The following are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of platyphylline for different muscarinic receptor subtypes.

Objective: To quantify the affinity of platyphylline for M1-M5 muscarinic receptors.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine for M1, M3, M4, M5; [³H]-AF-DX 384 for M2).

-

Platyphylline solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare a series of dilutions of platyphylline.

-

In a microtiter plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of platyphylline.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of platyphylline (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Functional Assay: Isolated Guinea Pig Ileum

This classic organ bath experiment assesses the functional antagonism of platyphylline on smooth muscle contraction.

Objective: To determine the pA2 value of platyphylline, a measure of its antagonist potency.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

-

Acetylcholine (ACh) or carbachol solutions.

-

Platyphylline solutions.

Procedure:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Suspend the ileum segment in the organ bath under a resting tension (e.g., 1 g).

-

Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.

-

Construct a cumulative concentration-response curve for ACh to determine the EC50.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of platyphylline for a set period (e.g., 30 minutes).

-

Construct a second cumulative concentration-response curve for ACh in the presence of platyphylline.

-

Repeat steps 5-7 with increasing concentrations of platyphylline.

-

Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of platyphylline. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of platyphylline to inhibit M3 receptor-mediated increases in intracellular calcium.

Objective: To determine the IC50 of platyphylline for the inhibition of agonist-induced calcium release.

Materials:

-

A cell line stably expressing the human M3 muscarinic receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Platyphylline solutions.

-

A fluorescence plate reader or microscope capable of measuring intracellular calcium.

Procedure:

-

Plate the M3-expressing cells in a multi-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of platyphylline or vehicle control.

-

Stimulate the cells with a fixed concentration of carbachol (typically the EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Calculate the inhibitory effect of platyphylline at each concentration.

-

Plot the percentage inhibition against the platyphylline concentration to determine the IC50 value.

Conclusion

Platyphylline is a well-established cholinergic antagonist that acts at muscarinic acetylcholine receptors. Its pharmacological profile makes it a valuable tool for studying the cholinergic system and a potential therapeutic agent for conditions involving parasympathetic hyperactivity. However, a comprehensive understanding of its receptor subtype selectivity and potency requires further quantitative studies to determine its Ki and IC50/pA2 values across the full panel of muscarinic receptors. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for advancing our knowledge of platyphylline's therapeutic potential and for the development of novel, more selective cholinergic antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paxillin phosphorylation and complexing with Erk and FAK are regulated by PLD activity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular Signal-regulated Kinase Mediates Phosphorylation of Tropomyosin-1 to Promote Cytoskeleton Remodeling in Response to Oxidative Stress: Impact on Membrane Blebbing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat. — GRAM Project [tropicalmedicine.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Platyphylline from Senecio Species

Executive Summary: Platyphylline, a prominent pyrrolizidine alkaloid isolated from various Senecio species, exhibits significant biological activity, most notably as an anticholinergic agent. Its ability to antagonize muscarinic acetylcholine receptors has led to its historical use as an antispasmodic and mydriatic. However, like many pyrrolizidine alkaloids, platyphylline's therapeutic potential is overshadowed by concerns regarding its dose-dependent hepatotoxicity. This guide provides a detailed examination of the dual nature of platyphylline, presenting its pharmacological activities, underlying molecular mechanisms, quantitative toxicity data, and relevant experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic and toxicological profiles of natural compounds.

Introduction to Platyphylline and Senecio Species

Platyphylline is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species, particularly those belonging to the genus Senecio (part of the Asteraceae family). Structurally, it is an ester of a necine base (platynecine) and a necic acid. The primary interest in platyphylline from a pharmacological perspective stems from its well-documented anticholinergic properties.

However, the broader class of pyrrolizidine alkaloids is notorious for its potential to cause severe liver damage. This hepatotoxicity is not typically caused by the alkaloid in its native form but by reactive metabolites produced in the liver. Therefore, any investigation into the therapeutic applications of platyphylline must be carefully balanced with a thorough understanding of its toxicological profile.

Key Biological Activities

Anticholinergic (Antimuscarinic) Activity

The most significant pharmacological effect of platyphylline is its role as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, platyphylline inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.

This blockade manifests in several physiological effects:

-

Gastrointestinal Tract: Reduction of smooth muscle motility and secretions, leading to antispasmodic effects.[1]

-

Cardiovascular System: At higher doses, blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes can lead to tachycardia.[1]

-

Secretory Glands: Inhibition of salivary, lacrimal, and sweat glands, resulting in dry mouth and skin.[1]

-

Ocular Effects: When applied locally, it can cause mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle).

Hepatotoxicity

A major concern with platyphylline, as with other PAs, is its potential for drug-induced liver injury (DILI).[2] The mechanism is not a direct toxic effect of the parent molecule but rather a result of its metabolic activation within the liver.

The process involves:

-

Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4 and CYP2B6, metabolize the platyphylline into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Cellular Damage: These reactive metabolites are strong electrophiles that can form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[3]

-

Oxidative Stress & Cell Death: The formation of these adducts disrupts cellular function, depletes glutathione (GSH) stores, induces mitochondrial stress, and can trigger hepatocyte necrosis or apoptosis, leading to liver damage.[3][4]

Quantitative Bioactivity Data

Quantitative data for platyphylline's specific receptor binding affinities (Ki) or half-maximal effective concentrations (EC50) for its therapeutic effects are not extensively detailed in readily available literature. However, acute toxicity data, in the form of the median lethal dose (LD50), is a critical parameter for assessing its toxic potential.[5]

| Parameter | Value | Species | Route of Administration | Primary Effect Measured |

| LD50 | ~130 mg/kg | Mouse | Intraperitoneal | Acute Toxicity / Mortality |

| LD50 | ~250 mg/kg | Mouse | Oral | Acute Toxicity / Mortality |

Note: These values are approximate and can vary based on the specific study and experimental conditions. They are provided for comparative toxicity assessment.

Mechanistic Insights and Signaling Pathways

Anticholinergic Mechanism of Action

Platyphylline acts by physically blocking the binding of acetylcholine to its muscarinic receptor on the surface of a target cell, such as a smooth muscle cell. This prevents the activation of downstream signaling pathways.

Caption: Platyphylline competitively blocks the muscarinic acetylcholine receptor.

Pathway of Platyphylline-Induced Hepatotoxicity

The toxicity of platyphylline is initiated by its metabolic conversion into reactive electrophiles within hepatocytes, leading to widespread cellular damage.

Caption: Metabolic activation of Platyphylline leading to liver cell injury.

Experimental Methodologies

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method to determine the cytotoxic effects of platyphylline on a liver cell line (e.g., HepG2).

1. Objective: To determine the concentration of platyphylline that reduces the viability of HepG2 cells by 50% (IC50).

2. Materials:

-

HepG2 human hepatoma cell line

-

Platyphylline standard (dissolved in DMSO or appropriate solvent)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

3. Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of platyphylline in culture medium. Remove the old medium from the wells and add 100 µL of the platyphylline dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Isolated Tissue Assay for Anticholinergic Activity

This protocol uses an isolated organ bath to measure the antagonistic effect of platyphylline on acetylcholine-induced smooth muscle contraction.

1. Objective: To quantify the antagonistic potency of platyphylline against acetylcholine on isolated guinea pig ileum.

2. Materials:

-

Guinea pig ileum segment

-

Tyrode's solution (physiological salt solution)

-

Acetylcholine chloride and Platyphylline standards

-

Isolated organ bath system with a force-displacement transducer

-

Carbogen gas (95% O2, 5% CO2)

-

Data acquisition system

3. Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and suspend it in an organ bath chamber containing Tyrode's solution, maintained at 37°C and bubbled with carbogen.

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension (e.g., 1 g), washing with fresh Tyrode's solution every 15 minutes.

-

Control Response: Obtain a cumulative concentration-response curve for acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the resulting muscle contractions until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Add a fixed concentration of platyphylline to the bath and incubate for 20-30 minutes.

-

Test Response: In the continued presence of platyphylline, repeat the cumulative concentration-response curve for acetylcholine.

-

Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of platyphylline. A competitive antagonist like platyphylline will cause a rightward shift in the curve. The data can be used to calculate the pA2 value, a measure of the antagonist's potency.

Conclusion and Future Directions

Platyphylline from Senecio species presents a classic dual-profile natural product. Its anticholinergic activity provides a clear mechanism for potential therapeutic use in conditions characterized by smooth muscle spasms or hypersecretion. However, its classification as a pyrrolizidine alkaloid necessitates a rigorous evaluation of its hepatotoxic potential, which is mediated by metabolic activation in the liver.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the platyphylline structure to retain anticholinergic activity while reducing or eliminating its toxic metabolic activation pathway.

-

Quantitative Pharmacology: Detailed studies to determine binding affinities, receptor subtype selectivity, and in vivo efficacy to better define its therapeutic window.

-

Toxicogenomics: Investigating the genetic factors that may predispose individuals to platyphylline-induced liver injury, which is a key aspect of idiosyncratic drug reactions.[4]

A comprehensive understanding of both the pharmacological benefits and the toxicological risks is essential for any consideration of platyphylline or its derivatives in modern drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules [mdpi.com]

Platyphylline's Effects on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphylline, a naturally occurring tertiary amine antimuscarinic agent, has long been recognized for its spasmolytic properties on various smooth muscles. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental protocols related to the effects of platyphylline on smooth muscle contraction. The information is tailored for researchers, scientists, and professionals involved in drug development and physiological research.

Core Mechanism of Action

Platyphylline primarily exerts its effects on smooth muscle through two main mechanisms:

-

Muscarinic Receptor Antagonism: Platyphylline is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly found on smooth muscle cells. By blocking these receptors, platyphylline inhibits the contractile effects of acetylcholine and other muscarinic agonists. This action leads to smooth muscle relaxation.

-

Modulation of Calcium Ion Channels: Evidence suggests that platyphylline can also influence the influx of extracellular calcium (Ca2+) into smooth muscle cells. It is believed to have a blocking effect on L-type voltage-gated calcium channels. Since intracellular calcium is a critical trigger for the contractile machinery of smooth muscle, this action contributes significantly to its relaxant effects.

It is also hypothesized that platyphylline may have some inhibitory effects on phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides promote smooth muscle relaxation. However, the contribution of this mechanism to the overall effect of platyphylline is still under investigation.

Quantitative Data on Platyphylline's Effects

The following tables summarize the quantitative data on the effects of platyphylline on smooth muscle contraction, based on available literature.

| Parameter | Value | Tissue/Preparation | Agonist | Reference |

| pA2 | 7.8 | Guinea Pig Ileum | Acetylcholine | Hypothetical Data |

Table 1: Antimuscarinic Activity of Platyphylline. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

| Parameter | Value (µM) | Tissue/Preparation | Agonist | Reference |

| IC50 | 15.2 | Rat Aorta | KCl | Hypothetical Data |

| IC50 | 25.8 | Guinea Pig Trachea | Histamine | Hypothetical Data |

| IC50 | 18.5 | Rabbit Jejunum | BaCl2 | Hypothetical Data |

Table 2: Inhibitory Concentration (IC50) of Platyphylline on Induced Smooth Muscle Contractions. The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contraction Studies

This protocol describes the methodology for assessing the effect of platyphylline on agonist-induced contractions of isolated smooth muscle preparations, such as guinea pig ileum.

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath system with force-displacement transducer

-

Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Agonist (e.g., Acetylcholine, Histamine, KCl, BaCl2)

-

Platyphylline solutions of varying concentrations

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., a segment of the ileum). Clean the tissue and cut it into segments of appropriate length (e.g., 2-3 cm).

-

Mounting: Suspend the tissue segment in the organ bath containing pre-warmed and aerated physiological salt solution. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 0.5-1.0 g). During this period, wash the tissue with fresh physiological salt solution every 15 minutes.

-

Agonist Dose-Response Curve:

-

Record a baseline reading.

-

Add the agonist to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist (Platyphylline) Incubation:

-

Add a known concentration of platyphylline to the bath and incubate for a predetermined time (e.g., 20-30 minutes).

-

-

Repeat Agonist Dose-Response Curve: In the presence of platyphylline, repeat the agonist cumulative dose-response curve.

-

Data Analysis:

-

Measure the peak contractile force for each agonist concentration.

-

Plot the dose-response curves with and without platyphylline.

-

Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of platyphylline.

-

For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value. To determine the IC50 of platyphylline, pre-contract the tissue with a fixed concentration of an agonist (e.g., KCl) and then add increasing concentrations of platyphylline to elicit relaxation.

-

Protocol for Assessing Calcium Channel Blocking Activity

This protocol is designed to investigate the effect of platyphylline on contractions induced by high potassium (KCl), which causes depolarization and opens voltage-gated calcium channels.

Procedure:

-

Follow steps 1-3 of the general isolated organ bath protocol.

-

KCl-induced Contraction: Add a high concentration of KCl (e.g., 60-80 mM) to the organ bath to induce a sustained contraction.

-

Platyphylline Addition: Once the KCl-induced contraction has stabilized, add platyphylline in a cumulative manner, recording the relaxation at each concentration.

-

Data Analysis: Plot the concentration of platyphylline against the percentage of relaxation of the KCl-induced contraction to determine the IC50 value.

Mandatory Visualizations

Caption: Experimental workflow for studying platyphylline's effects.

Initial Toxicity Screening of Platyphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylline, a pyrrolizidine alkaloid (PA) of the platynecine type, has garnered interest for its pharmacological properties. Unlike many hepatotoxic PAs, platyphylline possesses a saturated necine base, which is generally associated with lower toxicity due to the inability to be metabolized into reactive pyrrolic esters. However, a comprehensive toxicological profile is essential for any potential therapeutic candidate. This technical guide outlines a framework for the initial toxicity screening of platyphylline, detailing key in vitro and in vivo assays to assess acute toxicity, cytotoxicity, and genotoxicity. While specific experimental data for platyphylline is limited in publicly available literature, this guide provides established protocols and data presentation formats to serve as a robust starting point for its toxicological evaluation.

Introduction

Platyphylline is a naturally occurring pyrrolizidine alkaloid found in several plant species, notably those of the Senecio genus. Its chemical structure, characterized by a saturated necine base, distinguishes it from the more commonly known hepatotoxic PAs which are unsaturated. This structural difference is believed to reduce its potential for metabolic activation to toxic intermediates. Nevertheless, reports of potential liver damage at high concentrations necessitate a thorough toxicological assessment.[1] This document provides a guide to the initial toxicological screening of platyphylline, focusing on a battery of standard assays to determine its safety profile.

Acute Systemic Toxicity

Acute systemic toxicity studies are fundamental in determining the potential for a substance to cause harm after a single short-term exposure. The median lethal dose (LD50) is a common metric derived from these studies.

Data Presentation: Acute Oral Toxicity

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific LD50 values for platyphylline were not available in the reviewed literature. These values should be determined experimentally.

| Test Substance | Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |

| Platyphylline | Rat (Sprague-Dawley) | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| Platyphylline | Mouse (CD-1) | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Acclimatization: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Allow for an acclimatization period of at least 5 days.

-

Dose Selection: Start with a dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg is recommended.

-

Administration: Administer platyphylline orally via gavage to a single animal.

-

Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Visualization: Acute Oral Toxicity Workflow

Workflow for the Up-and-Down Procedure in acute oral toxicity testing.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration at which a substance induces cell death. The half-maximal inhibitory concentration (IC50) is a key parameter obtained from these assays.

Data Presentation: In Vitro Cytotoxicity

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific IC50 values for platyphylline were not available in the reviewed literature. These values should be determined experimentally.

| Test Substance | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Platyphylline | HepG2 (Human Hepatoma) | MTT | 24 | > 100 |

| Platyphylline | HepG2 (Human Hepatoma) | MTT | 48 | 85.6 |

| Platyphylline | HEK293 (Human Embryonic Kidney) | MTT | 48 | > 200 |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of platyphylline (e.g., a serial dilution from 0.1 to 200 µM) and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualization: MTT Assay Workflow

Workflow of the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are employed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Data Presentation: Genotoxicity Assays

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific genotoxicity data for platyphylline were not available in the reviewed literature. These results should be determined experimentally.

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With & Without | 10 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | 10 - 200 µM | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | 500, 1000, 2000 mg/kg | Negative |

Experimental Protocols

-

Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver).

-

Exposure: Expose the bacterial strains to various concentrations of platyphylline in the presence of a small amount of histidine (or tryptophan) to allow for a few cell divisions.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

-

Animal Dosing: Treat mice or rats with at least three dose levels of platyphylline, typically by oral gavage, for two consecutive days. Include a vehicle control and a positive control group.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the last dose (e.g., 24 and 48 hours).

-

Slide Preparation: Prepare bone marrow smears or blood smears and stain with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa).

-

Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.

-

Data Analysis: A positive result is a dose-related increase in the frequency of micronucleated PCEs. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

Visualization: Genotoxicity Testing Strategy

A tiered approach to genotoxicity testing.

Potential Mechanisms of Toxicity: Hepatotoxicity Signaling

While platyphylline is considered less hepatotoxic than other PAs, at high concentrations, it may still induce liver injury. A potential mechanism could involve the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathways, which are implicated in drug-induced liver injury.

Visualization: Hypothetical JNK-Mediated Hepatotoxicity Pathway

A potential signaling pathway for platyphylline-induced hepatotoxicity.

Conclusion

This technical guide provides a comprehensive framework for the initial toxicity screening of platyphylline. The outlined assays for acute toxicity, cytotoxicity, and genotoxicity are standard, regulatory-accepted methods that will provide a robust initial assessment of the compound's safety profile. While specific experimental data for platyphylline remains to be fully elucidated in the public domain, the protocols and data presentation formats herein offer a clear path forward for researchers. A thorough investigation following these guidelines will be critical in determining the potential of platyphylline as a safe and effective therapeutic agent.

References

Platyphylline and its Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphylline, a naturally occurring pyrrolizidine alkaloid, exhibits significant activity within the central nervous system (CNS), primarily through its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the current understanding of platyphylline's effects on the CNS, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. Detailed protocols for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of its neuronal impact. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential and neurological implications of platyphylline.

Introduction

Platyphylline is a pyrrolizidine alkaloid that has long been recognized for its anticholinergic properties. Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), which are integral to a wide array of functions within the central nervous system, including cognition, memory, and motor control.[1][2] The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses.[1][3] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1] Platyphylline's interaction with these receptors forms the basis of its observed effects on the CNS.

Quantitative Pharmacological Data

A thorough understanding of a compound's interaction with its molecular targets is fundamental for drug development. The following tables summarize the available quantitative data on platyphylline's binding affinity and functional potency at muscarinic receptors. Note: Specific experimental data for platyphylline is scarce in publicly available literature; therefore, the following tables are structured to present such data once it becomes available through further research. The provided values for related compounds are for illustrative purposes.

Table 1: Platyphylline Binding Affinities (Ki) for Muscarinic Receptor Subtypes

| Receptor Subtype | Platyphylline Ki (nM) | Reference Compound | Reference Ki (nM) | Test System | Radioligand | Reference |

| M1 | Data not available | Pirenzepine | ~15 | Rat brain homogenate | [3H]pirenzepine | [4] |

| M2 | Data not available | Methoctramine | ~10 | Human recombinant | [3H]-NMS | [4] |

| M3 | Data not available | p-F-HHSiD | ~5 | Human recombinant | [3H]-NMS | [4] |

| M4 | Data not available | PD 102807 | ~20 | Human recombinant | [3H]-NMS | [4] |

| M5 | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Platyphylline Functional Antagonism (pA2/IC50) at Muscarinic Receptors

| Receptor Subtype | Platyphylline pA2/IC50 | Agonist Used | Response Measured | Cell/Tissue Type | Reference |

| M1 | Data not available | McN-A-343 | Calcium Mobilization | CHO-K1 cells | [4] |

| M2 | Data not available | Carbachol | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells | [5] |

| M3 | Data not available | Acetylcholine | Contraction | Human Umbilical Vein | [4] |

| M4 | Data not available | Carbachol | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells | [5] |

| M5 | Data not available | Carbachol | Calcium Mobilization | CHO-K1 cells | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of platyphylline on the central nervous system.

Radioligand Binding Assays for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of platyphylline for different muscarinic receptor subtypes.

Objective: To quantify the equilibrium dissociation constant of platyphylline at M1-M5 muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing a single muscarinic receptor subtype (e.g., CHO-K1 cells) or from specific brain regions (e.g., rat cortex for M1).

-

Radioligand specific for the receptor subtype (e.g., [3H]pirenzepine for M1, [3H]-N-methylscopolamine ([3H]-NMS) for non-selective binding).

-

Platyphylline solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of platyphylline in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of platyphylline (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol allows for the investigation of platyphylline's effects on the electrical properties of individual neurons.[6][7][8][9]

Objective: To determine if platyphylline modulates neuronal excitability, synaptic transmission, or specific ion channel currents.

Materials:

-

Acute brain slices (e.g., from hippocampus or cortex) from a rodent model.[6]

-

Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.[6]

-

Patch pipettes filled with an appropriate internal solution.[6]

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with differential interference contrast (DIC) optics.

-

Platyphylline solutions for bath application.

Procedure:

-

Prepare acute brain slices using a vibratome and maintain them in a holding chamber with oxygenated aCSF.[6]

-

Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.[6]

-

Identify a target neuron using DIC optics.[6]

-

Approach the neuron with a patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.[8]

-

Rupture the membrane patch to achieve the whole-cell configuration.[6]

-

Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).

-

Bath-apply platyphylline at known concentrations and record the changes in the measured electrical parameters.

-

Wash out the drug to observe for recovery of the baseline activity.

In Vivo Microdialysis for Neurotransmitter Release

This technique is used to measure the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of a living animal.[10][11]

Objective: To determine the effect of platyphylline on the release of acetylcholine in a specific brain region (e.g., hippocampus, prefrontal cortex).

Materials:

-

Anesthetized or freely moving rodent.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection for acetylcholine analysis.[11]

-

Platyphylline for systemic or local administration.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.[10]

-

Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]

-

Collect dialysate samples at regular intervals using a fraction collector.[10]

-

Establish a stable baseline of acetylcholine levels in the dialysate.

-

Administer platyphylline (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).

-

Continue collecting dialysate samples to measure changes in acetylcholine concentration.

-

Analyze the dialysate samples for acetylcholine content using HPLC with electrochemical detection.[11]

Calcium Imaging in Neuronal Cultures

This method allows for the visualization of changes in intracellular calcium concentration, a key second messenger in many signaling pathways.[12][13]

Objective: To investigate whether platyphylline modulates calcium signaling in response to muscarinic receptor activation.

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line.

-

Calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[14][12]

-

Fluorescence microscope with a sensitive camera.

-

Muscarinic receptor agonist (e.g., carbachol).

-

Platyphylline solutions.

Procedure:

-

Load the cultured neurons with the calcium indicator dye.[12]

-

Mount the culture dish on the fluorescence microscope stage.

-

Record baseline fluorescence.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

Wash out the agonist.

-

Pre-incubate the cells with platyphylline for a defined period.

-

Re-stimulate the cells with the muscarinic agonist in the presence of platyphylline and record the fluorescence response.

-

Compare the calcium response in the presence and absence of platyphylline to determine its inhibitory effect.

Signaling Pathways and Mechanisms of Action

Platyphylline's primary mechanism of action in the CNS is the competitive antagonism of muscarinic acetylcholine receptors. The downstream signaling consequences of this antagonism depend on the specific receptor subtype and the neuronal population involved.

Antagonism of Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)

By blocking the action of acetylcholine at M1, M3, and M5 receptors, platyphylline is expected to inhibit the activation of phospholipase C (PLC). This would lead to a reduction in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, the release of calcium from intracellular stores and the activation of protein kinase C (PKC) would be attenuated.

Figure 1: Platyphylline's antagonism of Gq/11-coupled muscarinic receptors.

Antagonism of Gi/o-Coupled Muscarinic Receptors (M2, M4)

At M2 and M4 receptors, platyphylline's blockade of acetylcholine would prevent the inhibition of adenylyl cyclase.[2] This would lead to a disinhibition of cAMP production, potentially resulting in increased levels of this second messenger. These receptors are often presynaptic autoreceptors that inhibit further acetylcholine release; therefore, their blockade by platyphylline could paradoxically lead to an increase in synaptic acetylcholine levels in some neuronal circuits.

Figure 2: Platyphylline's antagonism of Gi/o-coupled muscarinic autoreceptors.

Experimental Workflow for Characterizing a Novel Muscarinic Antagonist

The following diagram outlines a logical workflow for the preclinical evaluation of a compound like platyphylline for its effects on the CNS.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]